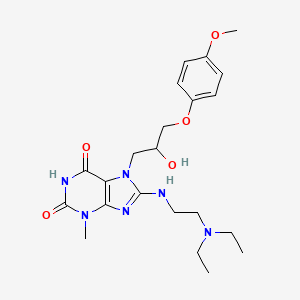

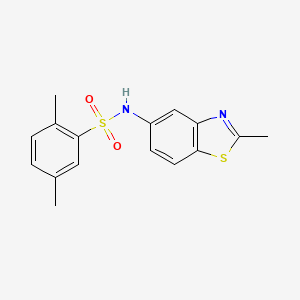

![molecular formula C22H25N3O7S B2507051 4-[5-(2,3-二甲氧基苯基)-3-(4-甲磺酰氨基苯基)-4,5-二氢-1H-吡唑-1-基]-4-氧代丁酸 CAS No. 852141-06-1](/img/structure/B2507051.png)

4-[5-(2,3-二甲氧基苯基)-3-(4-甲磺酰氨基苯基)-4,5-二氢-1H-吡唑-1-基]-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives. The structure suggests that it may have potential anti-inflammatory properties, as indicated by similar compounds in the provided papers.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been described in the literature. For instance, the synthesis of methyl 2-benzoylamino-3-oxobutanoate, a related compound, involves the conversion of hippuric acid into an oxazolone derivative followed by hydrolysis and treatment with hydrazines to yield various pyrazolone derivatives . Another related synthesis involves the creation of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, which demonstrated significant anti-inflammatory activity . These methods could potentially be adapted to synthesize the compound , although specific details of the synthesis would depend on the functional groups present on the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The compound of interest contains a pyrazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms. The presence of substituents such as methanesulfonamido and dimethoxyphenyl groups can significantly influence the molecule's electronic properties and, consequently, its biological activity. In a related study, the crystal structure of a bis(4-methoxyphenyl) pyrazole derivative was analyzed, revealing a trigonal space group and stabilization by intermolecular hydrogen bonds . These structural features are important for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The synthesis of pyrazole derivatives often involves the formation of hydrazones as intermediates, which can then cyclize to form the pyrazole ring . Additionally, the reaction of pyrazole derivatives with nitric oxide has been studied, leading to the formation of N-nitroso derivatives instead of the desired N-diazen-1-ium-1,2-diolate derivatives . These reactions highlight the reactivity of the pyrazole ring and its substituents, which is essential for the design of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the molecule's polarity, solubility, and stability. For example, the nonlinear optical properties of a bis(4-methoxyphenyl) pyrazole derivative were attributed to a small energy gap between the frontier molecular orbitals . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compound, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body.

科学研究应用

合成和表征吡唑衍生物

- 合成技术: 对吡唑衍生物的研究,如乙基1-(2,4-二甲基苯基)-3-甲基-5-苯基-1H-吡唑-4-羧酸乙酯,突出了通过3+2环加成方法直接合成的有效途径。这些方法涉及Knoevenagel缩合和环缩合反应,展示了先进的合成技术,可适用于合成像(S. Naveen et al., 2021)中所涉及的复杂化合物。

潜在的生物活性

- 酶抑制: 新型系列的吡唑啉类磺胺衍生物,包括与感兴趣化合物类似结构的衍生物,已被设计用于对乙酰胆碱酯酶和碳酸酐酶I和II等酶的显著抑制活性。这些化合物展示了广泛的生物活性谱,暗示了对像“4-[5-(2,3-二甲氧基苯基)-3-(4-甲磺酰氨基苯基)-4,5-二氢-1H-吡唑-1-基]-4-氧代丁酸”(C. Yamali et al., 2020)这样的复杂化合物的研究领域。

先进材料合成

- 聚合物改性: 对聚合物与各种化合物的改性研究,包括具有吡唑结构的化合物,在创造具有增强性能的材料方面显示出潜在应用,如增加热稳定性和潜在抗菌活性。这些研究可以指导将聚合物与复杂分子功能化,以提高在各种应用中的性能(H. M. Aly et al., 2015)。

属性

IUPAC Name |

4-[3-(2,3-dimethoxyphenyl)-5-[4-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-31-19-6-4-5-16(22(19)32-2)18-13-17(23-25(18)20(26)11-12-21(27)28)14-7-9-15(10-8-14)24-33(3,29)30/h4-10,18,24H,11-13H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVAUGGBRBJGGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

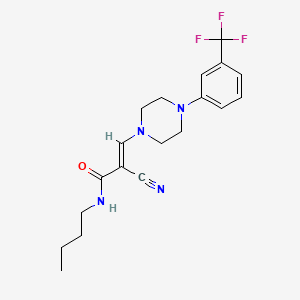

![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)

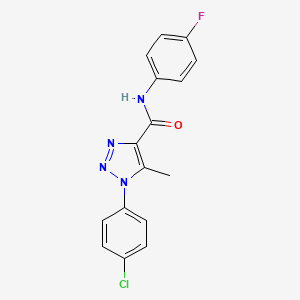

![6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2506970.png)

![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)

![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)

![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)

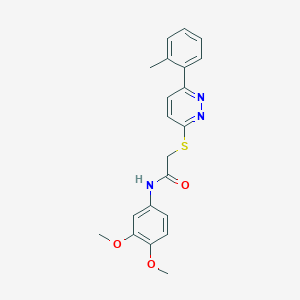

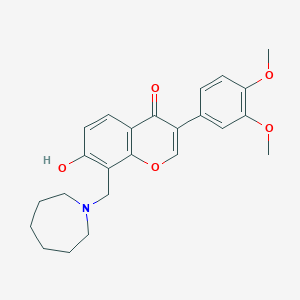

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

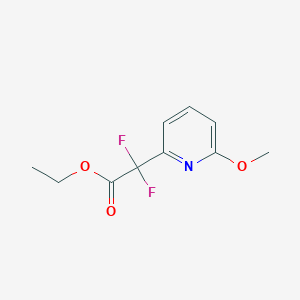

![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)